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Molecular Mechanism of Action

The core mechanism of fosinopril involves inhibition of the Renin-Angiotensin-Aldosterone System

(RAAS). The following diagram illustrates this pathway and the point of inhibition.
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Figure 1: The RAAS pathway and site of fosinoprilat inhibition.

Prodrug Activation: Fosinopril sodium is an ester prodrug that is rapidly and completely hydrolyzed

in vivo to its active metabolite, fosinoprilat [1] [2] [3]. This hydrolysis is mediated by

carboxylesterases in the liver and gastrointestinal mucosa [1] [4].

ACE Inhibition: Fosinoprilat is a competitive, active-site inhibitor of ACE [1] [2]. ACE is a

dipeptidyl carboxypeptidase responsible for converting the decapeptide angiotensin I to the potent

vasoconstrictor octapeptide, angiotensin II [5]. Fosinoprilat binds to the zinc-containing active site of

ACE via its phosphinic acid group, preventing this conversion [6].

Pharmacodynamic Consequences: By inhibiting ACE, fosinoprilat reduces circulating levels of

angiotensin II, leading to several effects [1] [5]:

Vasodilation & Reduced Blood Pressure: Lowers angiotensin II-mediated vasoconstriction
and total peripheral resistance.

Reduced Aldosterone Secretion: Decreases sodium and water reabsorption, increasing
potassium retention.

Modulation of Kinin Metabolism: ACE is identical to kininase II, which degrades bradykinin.
Inhibition increases bradykinin levels, contributing to vasodilation but also causing side effects

like dry cough [1] [2] [7].

Key Pharmacokinetic Properties

Fosinopril's pharmacokinetic profile is characterized by balanced absorption, high protein binding, and a

unique dual route of elimination.

Property Details

Absorption Bioavailability: ~36% (as fosinoprilat) [8] [2] [4]. Absorption occurs primarily in the

proximal small intestine [1]. Food slows the rate but not the extent of absorption [2] [9].

Distribution The active metabolite, fosinoprilat, is highly protein bound (>95%) [1] [2]. Fosinopril can

cross the blood-brain barrier [1].
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Property Details

Metabolism Fosinopril is hydrolyzed to fosinoprilat by carboxylesterases in the liver and GI mucosa
[1] [2]. Fosinoprilat may undergo further conjugation to a β-glucuronide [8] [2].

Elimination Half-life: Fosinoprilat has a prolonged half-life of approximately 12 hours, supporting
once-daily dosing [2] [4]. Route: Fosinoprilat is eliminated in roughly equal proportions

by the kidneys and the liver (hepatobiliary system) [1] [8] [4]. This dual pathway prevents
drug accumulation in patients with renal or hepatic impairment [1] [3] [4].

Experimental & Biochemical Data

The following table summarizes key quantitative data from biochemical and in vivo studies relevant to

researchers.

Parameter
Value /
Measurement

Experimental Context / Notes

ACE Inhibition
(IC₅₀)

0.18 μM [10] In vitro enzyme inhibition assay.

Inhibition
Constant (Kᵢ)

1.675 μM [10] Measured for fosinoprilat; indicates non-competitive

inhibition [10].

Oral Absorption 32-36% [8] Absolute absorption measured in healthy human subjects

using radiolabeled drug.

Protein Binding ≥95% (Fosinoprilat)

[1] [2]

High binding to plasma proteins.

Clearance 26-39 mL/min [2] Total body clearance in healthy subjects.

Animal Model
Efficacy

4.67 mg/kg, p.o., 4
weeks [10]

Dose shown to attenuate cardiac dysfunction and
structural alterations in a post-myocardial infarction rat

model.
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Distinctive Characteristics for Drug Development

Fosinopril possesses several characteristics that are noteworthy from a research and development

perspective:

Phosphinic Acid Chemistry: Fosinopril is the only commercially available ACE inhibitor containing a

phosphinic acid moiety, which directly coordinates with the zinc ion in the active site of ACE [6] [4].
This differentiates it from the carboxylate- and sulfhydryl-containing ACE inhibitors.

Balanced Dual Excretion: The unique elimination pathway of fosinoprilat (approximately 50% renal,
50% hepatic) means that its total body clearance remains largely unchanged in patients with solely

renal or hepatic impairment [1] [3] [4]. This eliminates the need for dose adjustment in these patient
populations, a significant clinical advantage [1] [4].

Sustained Duration of Action: With a half-life of 12 hours, fosinopril is suitable for once-daily
administration, improving patient compliance [2] [3].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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